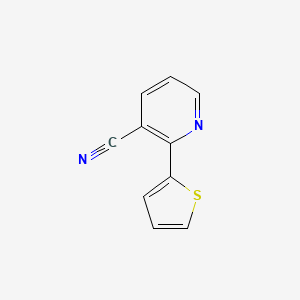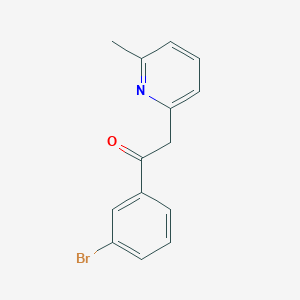
1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone
Übersicht
Beschreibung
1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone (1-BMPE) is an organic compound that has been studied for its potential to be used in various applications in the scientific research field. 1-BMPE is a versatile compound that has been used in various areas of research, such as synthesis, biochemical and physiological effects, and mechanism of action.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone has been studied for its potential to be used in various scientific research applications. It has been used as a starting material for the synthesis of other compounds such as 1-bromo-2-methylpyridin-3-yl acetate and 1-bromo-2-methylpyridin-3-yl benzoate. This compound has also been used to synthesize a series of novel organofluorine compounds, as well as to study the effects of bromination on the properties of organic molecules.
Wirkmechanismus
The mechanism of action of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone is not yet fully understood. However, it is believed that the bromination of 6-methyl-2-pyridinecarboxaldehyde results in the formation of this compound. This is followed by the formation of a bromonium ion, which is then attacked by a nucleophile, resulting in the formation of the product.
Biochemical and Physiological Effects
This compound has been studied for its potential to be used in various biochemical and physiological applications. It has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. It has also been reported to have anti-inflammatory and antioxidant properties, as well as to possess anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone has several advantages for use in lab experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. Additionally, it is a versatile compound that can be used in a variety of research applications. However, this compound is also limited in its use in lab experiments. It is not water soluble, making it difficult to work with in aqueous solutions. Additionally, the compound is not very stable, and has a tendency to decompose over time.
Zukünftige Richtungen
1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone has potential for future research in a variety of areas. It could be used to study the effects of bromination on the properties of organic molecules. Additionally, it could be used to synthesize novel organofluorine compounds. It could also be used to develop new antibacterial agents, anti-inflammatory agents, and anti-cancer agents. Additionally, it could be used to study the biochemical and physiological effects of bromination on living organisms. Finally, it could be used to develop new synthesis methods for organic compounds.
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-2-(6-methylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c1-10-4-2-7-13(16-10)9-14(17)11-5-3-6-12(15)8-11/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSHQUWWODZZKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



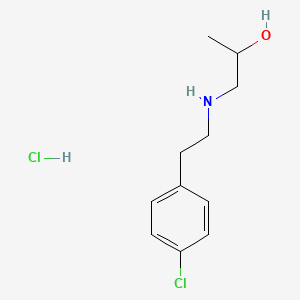

![2-[Isopropyl-(3-trityloxy-propyl)-amino]-ethanol](/img/structure/B1473606.png)
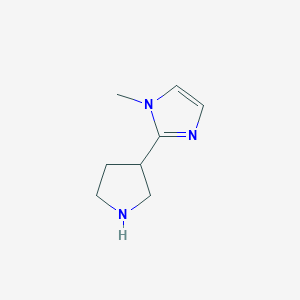
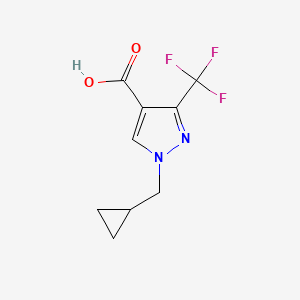
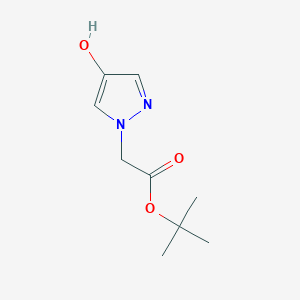
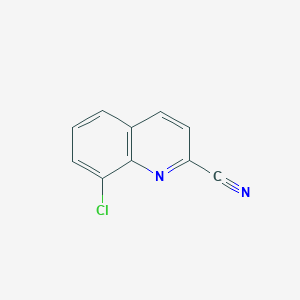
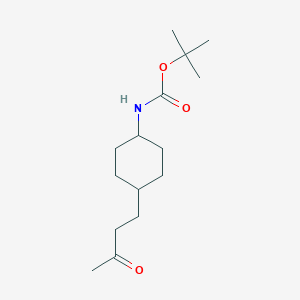
![4-(Imidazo[1,2-b]pyridazin-6-yl)benzoic acid](/img/structure/B1473614.png)

![1-[(2,3,5-Trifluorophenyl)methyl]piperazine](/img/structure/B1473617.png)
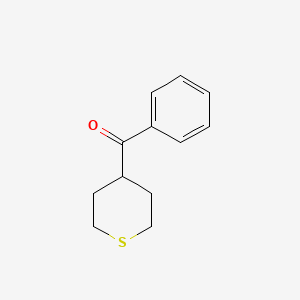
![3-Methyl-4-pyridin-2-ylisoxazolo[3,4-d]pyridazin-7(6h)-one](/img/structure/B1473622.png)
